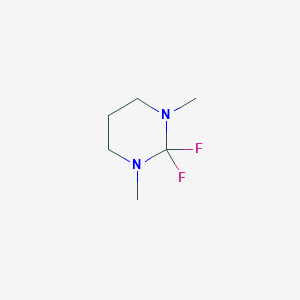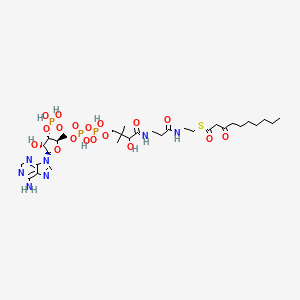
2-Morpholinopyrazine
Übersicht
Beschreibung
2-Morpholinopyrazine is a chemical compound with the CAS Number: 5625-94-5 and a molecular weight of 165.19 . Its IUPAC name is 4-(2-pyrazinyl)morpholine .
Molecular Structure Analysis
The molecular structure of 2-Morpholinopyrazine consists of a pyrazine ring attached to a morpholine ring . The InChI code for the compound is 1S/C8H11N3O/c1-2-10-8(7-9-1)11-3-5-12-6-4-11/h1-2,7H,3-6H2 .
Wissenschaftliche Forschungsanwendungen
Antitumor and Antimetastatic Properties
- The synthesis of bis(dioxopiperazine) derivatives, including a bis(morpholinomethyl) analogue, demonstrated antimetastatic properties in the Lewis Lung carcinoma model. A specific cis-bis(morpholinomethyl) analogue showed significant antimetastatic effects, suggesting potential application in cancer therapy (Witiak, Nair, & Schmid, 1985).
Synthesis of Potent Antimicrobials
- 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, synthesized through a process involving 2-morpholinopyrazine, has been used in creating potent antimicrobials like arecoline derivatives, phendimetrazine, and polygonapholine (Kumar, Sadashiva, & Rangappa, 2007).
Synthesis of Azolopyrimidine Derivatives for Antitumor Activity
- A study on the synthesis of morpholinyl-chalcones and azolopyrimidine derivatives incorporating morpholine moiety revealed that some compounds exhibited promising in vitro antitumor activity against human lung cancer and hepatocellular carcinoma, compared to standard drugs like cisplatin (Gomha, Muhammad, Abdel‐aziz, & El-Arab, 2018).
Anti-Tumor Agents from Benzopyranylamine Compounds
- Research into benzopyranylamine compounds, including morpholine derivatives, showed potential anti-tumor properties, especially against human breast, CNS, and colon cancer cell lines (Jurd, 1996).
Antithrombotic Activity
- Benzopyranopyrimidine derivatives, including a 2-morpholino derivative, displayed significant antithrombotic activity in experimental models. They were found to be more effective than traditional antiplatelet agents and had a lower prohemorrhagic activity (Ballabeni, Calcina, Tognolini, Bruno, Manotti, & Barocelli, 2004).
Synthesis of Morpholin-2-one Derivatives
- A novel synthesis approach for morpholin-2-one derivatives was developed using dialkyl dicyanofumarates and β-amino alcohols. This process highlights the versatility of morpholine derivatives in chemical synthesis (Mlostoń, Pieczonka, Korany, Linden, & Heimgartner, 2012).
Development of Phosphodiesterase Inhibitors
- Optimization of keto-benzimidazole leads to identify a PDE10A clinical candidate indicated the potential of morpholine derivatives in developing selective and efficacious inhibitors for therapeutic applications (Hu et al., 2014).
Coronary Active Benzopyranone Derivatives
- Investigations into 2-benzopyranone derivatives, including morpholine derivatives, have shown promise in the prophylaxis and therapy of coronary heart disease (Jacobi, Boltze, Seidel, & Schwarz, 1977).
Anticholinesterase Agents from Pyrazolines
- A study on the synthesis of new pyrazoline derivatives, including morpholine derivatives, evaluated their anticholinesterase effects. These compounds showed potential applications in treating neurodegenerative disorders (Altıntop, 2020).
Chemical Structure and Reactivity
- Research into the chemical structure and reactivity of morpholine derivatives, such as 4-(pyrazin-2-yl)morpholine, contributes to a deeper understanding of their potential applications in various fields (Bandaru, Kapdi, & Schulzke, 2018).
Eigenschaften
IUPAC Name |
4-pyrazin-2-ylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-2-10-8(7-9-1)11-3-5-12-6-4-11/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSZVTIOFCMLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10518080 | |
| Record name | 4-(Pyrazin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinopyrazine | |
CAS RN |
5625-94-5 | |
| Record name | 4-(2-Pyrazinyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5625-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Pyrazin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B3031535.png)




![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl chloride](/img/structure/B3031545.png)





